molecular formula C24H21N3O2 B2946196 N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide CAS No. 1448053-04-0

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2946196
CAS No.: 1448053-04-0
M. Wt: 383.451
InChI Key: ZWUMHXAOCVTCJG-UHFFFAOYSA-N
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Description

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide ( 1448053-04-0) is a synthetic small molecule with a molecular formula of C₂₄H₂₁N₃O₂ and a molecular weight of 383.44 g/mol . This compound features a complex structure that combines xanthene and imidazo[1,2-a]pyridine moieties, frameworks that are frequently explored in medicinal chemistry for their diverse biological activities. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Research on analogous compounds has demonstrated significant therapeutic potential, including potent anti-tuberculosis activity through the inhibition of mycobacterial targets like QcrB, a component of the electron transport chain . Furthermore, structurally similar molecules have been investigated as inhibitors of receptor-interacting protein kinase 2 (RIPK2) for the treatment of inflammatory diseases, and colony-stimulating factor 1 receptor (CFMS) for potential applications in oncology and bone-related disorders . The unique architecture of this specific molecule makes it a valuable chemical tool for researchers probing these and related biological pathways. Available physicochemical data includes a predicted density of 1.25±0.1 g/cm³ and a predicted pKa of 6.59±0.50 . This product is offered with high purity for research applications. It is supplied in various quantities to meet your laboratory needs, with options available from 2 μmol to 75 mg . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-2-26(16-17-15-25-22-13-7-8-14-27(17)22)24(28)23-18-9-3-5-11-20(18)29-21-12-6-4-10-19(21)23/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUMHXAOCVTCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-a]pyridine moiety: This can be achieved through a condensation reaction involving 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Synthesis of the xanthene core: The xanthene structure can be synthesized via a Friedel-Crafts alkylation reaction using resorcinol and phthalic anhydride in the presence of a Lewis acid catalyst.

    Coupling of the two moieties: The final step involves coupling the imidazo[1,2-a]pyridine and xanthene structures through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to nucleic acids or proteins, affecting their function. The xanthene core may contribute to the compound’s photophysical properties, making it useful in imaging applications. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Xanthene vs. Carbazole Core

The substitution of the xanthene core with carbazole (as seen in and ) significantly alters electronic and steric properties:

  • Xanthene : Oxygen atom in the central ring enhances polarity and hydrogen-bonding capacity.

For example, 9-Ethyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-9H-carbazole () shares the ethyl and imidazoheterocyclic substituents but lacks the xanthene oxygen, leading to reduced solubility in polar solvents compared to the target compound .

Substituent Variations

Key substituent differences among analogs include:

Imidazo[1,2-a]pyridine Modifications :

  • 5a (): Features a thiophene-substituted imidazopyridine, enhancing electron-deficient character (δ 7.59 ppm in ¹H NMR for thiophene protons) .
  • 5b (): Simpler methyl-substituted imidazopyridine, resulting in upfield shifts in ¹³C NMR (δ 124.0–144.3 ppm) compared to thiophene analogs .
  • Target Compound : The unsubstituted imidazopyridine group may exhibit intermediate electronic properties, though direct spectroscopic data are unavailable.

Amide vs. Amine Linkers :

  • The target compound’s carboxamide group (CON) contrasts with the ethanamine linker in ’s 5a–5c , which lack the xanthene ring. This difference impacts rigidity and hydrogen-bonding capacity.

Spectroscopic and Physicochemical Properties

Table 1: Comparative NMR Data
Compound ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) HRMS (ESI+) [M+H]⁺ Source
Target Compound N/A N/A N/A -
5a () 8.44 (imidazopyridine H), 7.59 (thiophene H) 144.9 (C-S), 138.9 (imidazole C) Calc: 286.1372; Found: 286.1378
5b () 8.29 (aromatic H), 2.48 (CH₂) 141.2 (imidazole C), 46.6 (CH₂) Calc: 218.1652; Found: 218.1659
9-Ethyl-carbazole () N/A N/A N/A
  • Key Observations :
    • Thiophene substitution (5a ) downfield-shifts aromatic protons (δ 7.59 ppm) compared to methyl analogs (5b , δ 6.72 ppm) .
    • The xanthene core in the target compound likely induces deshielding in adjacent protons due to electron-withdrawing effects, though experimental confirmation is needed.
Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~400–420 g/mol (based on xanthene core + substituents).
  • Analog : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide (MW 386.4) has lower solubility due to the oxadiazole-pyrrole group .
  • 5c (): Lower MW (C20H24N3, ~306 g/mol) suggests better bioavailability than xanthene-based compounds .

Biological Activity

N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C13H19N3
  • Molecular Weight : 217.31 g/mol
  • IUPAC Name : N-ethyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethanamine
  • CAS Number : 802842-83-7

Structure Representation

The chemical structure can be represented as follows:

\text{N Ethyl N imidazo 1 2 a pyridin 3 yl}methyl)-9H-xanthene-9-carboxamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives. For instance, a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides were synthesized and demonstrated significant in vitro inhibitory activity against Mycobacterium tuberculosis (MTB), showing low nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-sensitive and drug-resistant strains .

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives have also been investigated for their anticancer potential. A study reported that these compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The mechanism involves the inhibition of key signaling pathways that promote cell proliferation and survival .

Case Studies

  • Case Study 1: Antitubercular Activity
    • Objective : To evaluate the efficacy of N-(2-methylimidazo[1,2-a]pyridin-3-yl) derivatives against MTB.
    • Findings : Compounds showed promising results with MIC values ranging from 0.5 to 5 µg/mL against both sensitive and resistant strains. The safety profile indicated low toxicity in vitro, suggesting potential for further development as antitubercular agents .
  • Case Study 2: Anticancer Activity
    • Objective : To assess the anticancer properties of imidazo[1,2-a]pyridine derivatives.
    • Findings : The compounds demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 50 µM. Mechanistic studies indicated that the compounds induce apoptosis via mitochondrial pathways and inhibit cell cycle progression in cancer cells .

Table 1: Biological Activity Summary

Activity TypeCompound TypeMIC/IC50 ValuesReference
AntitubercularN-(2-methylimidazo[1,2-a]pyridine)0.5 - 5 µg/mL
AnticancerImidazo[1,2-a]pyridine derivatives10 - 50 µM
MechanismDescriptionReference
Apoptosis InductionActivation of caspases leading to programmed cell death
Cell Cycle ArrestInhibition of key signaling pathways

Q & A

Basic: What synthetic methodologies are recommended for preparing N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-9H-xanthene-9-carboxamide?

Methodological Answer:
The synthesis of imidazo[1,2-a]pyridine-containing compounds often employs microwave-assisted reactions to enhance efficiency. For example, microwave irradiation in methanol/water (1:2 v/v) with trifluoroacetic acid (TFA) as a catalyst has been used to synthesize structurally similar heterocycles (e.g., compound 5aa in ). Key steps include:

  • Coupling reactions : N-Tosylhydrazones or aryl aldehydes react with imidazo[1,2-a]pyridine intermediates under controlled conditions .
  • Catalyst optimization : In(OTf)₃ has been reported to accelerate imidazo[1,2-a]pyridine formation via cyclization ().
  • Purification : Column chromatography or recrystallization (e.g., using methanol) yields pure products (melting points 202–207°C, ).

Basic: How is this compound characterized using spectroscopic techniques?

Methodological Answer:
Characterization involves:

  • ¹H/¹³C NMR : Key signals include:
    • Imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm (aromatic region) .
    • Xanthene carboxamide carbonyl at ~δ 165–170 ppm in ¹³C NMR .
  • IR spectroscopy : Absorptions at 1722–1730 cm⁻¹ (C=O stretch) and 1512–1447 cm⁻¹ (C=N/C=C) confirm functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced: What structural modifications enhance biological activity in imidazo[1,2-a]pyridine derivatives?

Methodological Answer:
Structure-activity relationships (SAR) for imidazo[1,2-a]pyridines reveal:

Substituent Effect on Activity Reference
N-Benzyl groupsImprove Gram-positive antibacterial activity (e.g., compound 9a vs. B. subtilis)
Electron-withdrawing groups (e.g., Cl, F)Enhance DNA gyrase inhibition via hydrophobic interactions
Methylation at C6Reduces steric hindrance, improving binding to target enzymes

Design strategy : Introduce polar groups (e.g., acetamide) to improve solubility while retaining aromaticity for target binding .

Advanced: How can molecular docking predict the mechanism of action for this compound?

Methodological Answer:

Target selection : Bacterial DNA gyrase (PDB ID: 1KZN) is a validated target for imidazo[1,2-a]pyridines .

Docking software : Use AutoDock 4.2.6 with Lamarckian genetic algorithm parameters:

  • Grid size: 60 × 60 × 60 Å (centered on active site).
  • Energy evaluations: 2.5 × 10⁶ .

Analysis : Prioritize compounds with hydrogen bonds to Ser84/Asp88 (gyrase) and hydrophobic interactions with Val167 .

Advanced: How should researchers resolve contradictions in spectral or bioactivity data between analogs?

Methodological Answer:

  • Spectral discrepancies : Compare coupling constants (e.g., J = 8.5 Hz for aromatic protons in vs. J = 7.2 Hz in ) to identify regioisomers or stereochemical differences.
  • Bioactivity variability : Validate using dose-response assays (e.g., MIC values) and statistical analysis (e.g., ANOVA) to distinguish true activity from experimental noise .
  • Control experiments : Re-synthesize disputed compounds under standardized conditions (e.g., 70°C, 12 h) to ensure reproducibility .

Advanced: What in vitro models are suitable for evaluating this compound’s antibacterial efficacy?

Methodological Answer:

  • Disc diffusion assay : Use Mueller-Hinton agar inoculated with B. subtilis or E. coli. Zones of inhibition >15 mm indicate significant activity .
  • Minimum inhibitory concentration (MIC) : Serial dilution in 96-well plates (range: 0.5–128 µg/mL). Resazurin dye confirms bacterial viability .
  • Time-kill kinetics : Monitor log-phase growth reduction over 24 h to assess bactericidal vs. bacteriostatic effects .

Advanced: How can researchers optimize pharmacokinetic properties of this compound?

Methodological Answer:

  • Lipophilicity : Adjust logP via substituents (e.g., –OCH₃ for solubility, –CF₃ for membrane penetration) .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites (e.g., N-dealkylation) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure bioavailability .

Advanced: What analytical methods validate the purity of synthesized batches?

Methodological Answer:

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm. Purity >95% by peak area .
  • Elemental analysis : Deviation <0.4% from theoretical C/H/N values confirms stoichiometric integrity .
  • Thermogravimetric analysis (TGA) : Assess decomposition temperature (>200°C indicates thermal stability) .

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